![molecular formula C13H26N2O B4899080 3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4899080.png)
3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide
Übersicht
Beschreibung
3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide, also known as CX-614, is a potent positive allosteric modulator of AMPA receptors. It was first synthesized in 1996 by a group of researchers at Cortex Pharmaceuticals. Since then, CX-614 has gained significant attention due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate receptors that play a key role in synaptic plasticity and memory formation. It enhances the activity of AMPA receptors by increasing the opening time of the receptor channel, leading to an increase in calcium influx and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide has been shown to enhance LTP in the hippocampus, which is a key mechanism for learning and memory. It also increases the release of acetylcholine in the prefrontal cortex, which is important for attention and working memory. Additionally, 3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide is its ability to enhance LTP, which makes it a useful tool for studying the mechanisms underlying learning and memory. However, 3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide has a short half-life and is rapidly metabolized, which can make it difficult to maintain a stable concentration in vitro or in vivo. Additionally, 3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is its use as a tool for studying the mechanisms underlying learning and memory. Additionally, there is ongoing research on the development of new positive allosteric modulators of AMPA receptors that may have improved pharmacokinetic properties and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key mechanism for learning and memory.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-15(2)11-10-14-13(16)9-8-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWPTZNTUNMDSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.